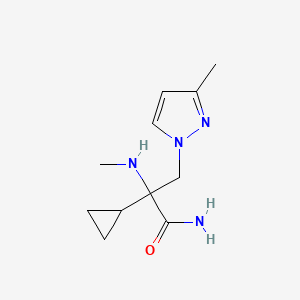
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that features a cyclopropyl group, a pyrazole ring, and a methylamino group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the methylamino group: This could be done through a nucleophilic substitution reaction.
Final amide formation: The final step might involve the reaction of an amine with an acyl chloride or anhydride to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methylamino group or the pyrazole ring.
Reduction: Reduction reactions could target the amide group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanamide: Lacks the methyl group on the pyrazole ring.
2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(amino)propanamide: Lacks the methyl group on the amino group.
Uniqueness
The presence of both the cyclopropyl group and the methylamino group in 2-Cyclopropyl-3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide might confer unique chemical and biological properties, such as increased stability or enhanced biological activity.
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-(methylamino)-3-(3-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-5-6-15(14-8)7-11(13-2,10(12)16)9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H2,12,16) |
Clave InChI |
QZWRAPKWBSIGKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)CC(C2CC2)(C(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


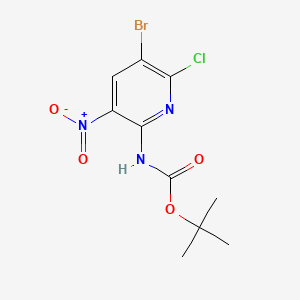
![1-[3-(5-fluoro-1H-indol-2-yl)phenyl]piperidin-4-one](/img/structure/B15303011.png)
![N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)

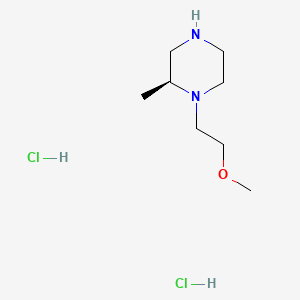
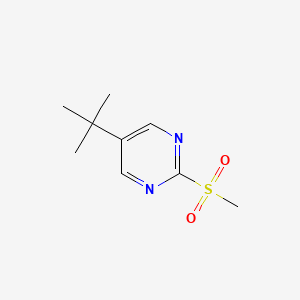
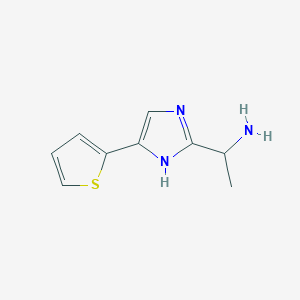
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)
![2-Thia-3,8-diazaspiro[4.5]decane 2,2-dioxide](/img/structure/B15303051.png)
![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
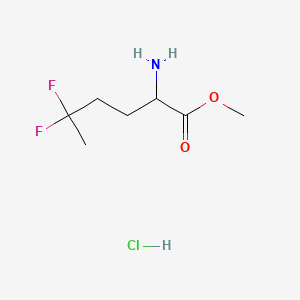
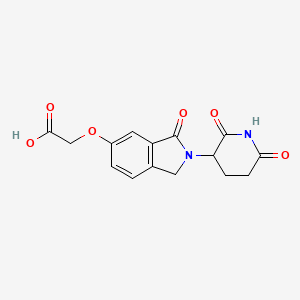
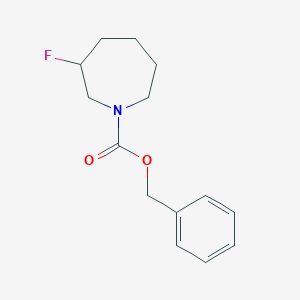
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
